5-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a furan ring, a nitrofuran moiety, and a hydrazide group, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide typically involves the reaction of 5-nitrofuran-2-carbaldehyde with hydrazine derivatives under specific conditions. One common method includes the use of methanolic solutions and hydrazine hydrate, which facilitates the formation of the hydrazone linkage . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the potential hazards associated with hydrazine and nitrofuran derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted furan compounds, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an antimicrobial agent due to its activity against resistant bacteria.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide involves its interaction with microbial enzymes and cellular components. The nitrofuran moiety is believed to interfere with bacterial DNA synthesis, leading to cell death. The hydrazide group may also contribute to its antimicrobial activity by forming reactive intermediates that disrupt cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-nitrofuran-2-carbaldehyde: A precursor in the synthesis of the target compound.
5-nitrofuran-2-carbohydrazide: A related compound with similar structural features.
5-nitro-N’-5-nitrofuran-2-carbonyl furan-2-carbohydrazide: Another derivative with potential antimicrobial properties.
Uniqueness
5-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H9N3O5 |
---|---|
Molekulargewicht |
263.21 g/mol |
IUPAC-Name |
5-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C11H9N3O5/c1-7-2-4-9(18-7)11(15)13-12-6-8-3-5-10(19-8)14(16)17/h2-6H,1H3,(H,13,15)/b12-6+ |
InChI-Schlüssel |
CHXBSXCDHQSSQB-WUXMJOGZSA-N |
Isomerische SMILES |
CC1=CC=C(O1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(O1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.